Callystatin A
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Overview
Description
Callystatin A is a diterpenoid.
Scientific Research Applications
Synthesis and Structure
Callystatin A, known for its challenging structure and biological activities, has motivated extensive research into its total synthesis. A notable achievement in this domain is the total synthesis of the cytotoxic polyketide marine natural product callystatin A, which incorporated chiral allenylmetal additions and an sp(2)-sp(3) Suzuki coupling (Marshall & Bourbeau, 2002). Moreover, the synthesis has been further optimized by employing a highly convergent approach, crucially involving a Wittig olefination, a selective Heck reaction, and an aldol reaction (Kalesse et al., 2003).
Stereocontrolled Preparation
The stereocontrolled preparation of the polyketide natural product callystatin A and its novel analog C19-epi-callystatin A is another significant stride in its synthesis. This process utilized an enantiomerically pure oxabicyclo[3.2.1]oct-6-ene as a template for the stereocontrolled preparation of the C15-C21 polypropionate region (Lautens & Stammers, 2002).
Biological Activity and Analogs
The cytotoxicity of callystatin A has been a focal point of studies, leading to the synthesis of its analogs to understand the structure-activity relationships. The beta-hydroxyketone part of callystatin A, in particular, has been shown to significantly contribute to its cytotoxic potency, with the ketonic carbonyl, the 19-hydroxyl, and the asymmetric methyl groups playing crucial roles. Additionally, the alpha,beta-unsaturated delta-lactone portion was identified as a key functional group for its cytotoxic activity (Murakami et al., 2001).
Methodological Developments
Methodological developments in the synthesis of callystatin A have also been explored. The asymmetric total synthesis employing the SAMP/RAMP hydrazone alkylation methodology and an enzymatic enantioselective reduction has been pivotal in generating the stereogenic centers necessary for its construction (Vicario et al., 2002).
Hybrid Synthesis
Additionally, the synthesis of hybrids of callystatin A with other polyketides has been explored to investigate their cytotoxic properties. An example includes the creation of stereoisomeric hybrids of callystatin A and leptomycin B, which exhibited nanomolar levels of cytotoxicity toward certain cancer cells (Marshall et al., 2006).
properties
CAS RN |
189883-16-7 |
---|---|
Product Name |
Callystatin A |
Molecular Formula |
C29H44O4 |
Molecular Weight |
456.7 g/mol |
IUPAC Name |
(2R)-2-[(1E,3Z,5R,7E,9E,11R,13S,14R,15S)-3-ethyl-14-hydroxy-5,9,11,13,15-pentamethyl-12-oxoheptadeca-1,3,7,9-tetraenyl]-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C29H44O4/c1-8-22(5)28(31)24(7)29(32)23(6)18-20(3)12-10-13-21(4)19-25(9-2)16-17-26-14-11-15-27(30)33-26/h10-12,15-19,21-24,26,28,31H,8-9,13-14H2,1-7H3/b12-10+,17-16+,20-18+,25-19-/t21-,22+,23-,24+,26-,28-/m1/s1 |
InChI Key |
QPJTWGLLJWBDQW-KMMMXHTBSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]([C@H](C)C(=O)[C@H](C)/C=C(\C)/C=C/C[C@@H](C)/C=C(/CC)\C=C\[C@H]1CC=CC(=O)O1)O |
SMILES |
CCC(C)C(C(C)C(=O)C(C)C=C(C)C=CCC(C)C=C(CC)C=CC1CC=CC(=O)O1)O |
Canonical SMILES |
CCC(C)C(C(C)C(=O)C(C)C=C(C)C=CCC(C)C=C(CC)C=CC1CC=CC(=O)O1)O |
synonyms |
20-epi-callystatin A callystatin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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